3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Beschreibung
This compound is a pyridazine derivative featuring two distinct substituents:
- Sulfonamide-piperazine moiety: A 3,4-dimethoxybenzenesulfonyl group attached to a piperazine ring.
- Trimethylpyrazole moiety: A 3,4,5-trimethyl-1H-pyrazole group linked to the pyridazine core. The methyl groups may increase steric bulk and lipophilicity, affecting pharmacokinetic parameters like membrane permeability .
The combination of sulfonamide and heterocyclic moieties suggests this compound may target enzymes or receptors requiring dual hydrophobic and polar interactions.
Eigenschaften
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4S/c1-15-16(2)25-28(17(15)3)22-9-8-21(23-24-22)26-10-12-27(13-11-26)33(29,30)18-6-7-19(31-4)20(14-18)32-5/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTRTNHIYGIWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Analog: 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
This analog shares the pyridazine core and sulfonamide-piperazine architecture but differs in substituents:
Functional Implications:
Sulfonyl Group Differences: The 3,4-dimethoxy group in the target compound provides stronger electron-donating effects compared to the 2,4-difluoro group in the analog. The fluorine atoms in the analog improve metabolic resistance and membrane penetration via increased lipophilicity and reduced polar surface area .
Pyrazole Modifications: The 3,4,5-trimethylpyrazole in the target compound introduces steric hindrance, which could limit off-target interactions but may also reduce solubility.
Hypothesized Targets:
- Kinase Inhibition: Pyridazine-sulfonamide hybrids are known ATP-competitive kinase inhibitors (e.g., JAK2, EGFR). The trimethylpyrazole may enhance selectivity for hydrophobic kinase pockets.
- Antimicrobial Activity : Sulfonamide derivatives often exhibit antibacterial effects by targeting dihydropteroate synthase (DHPS). The methoxy groups may improve binding to bacterial DHPS .
Computational Predictions:
| Parameter | Target Compound | Analog |
|---|---|---|
| Water Solubility | Low (LogS = -5.1) | Moderate (LogS = -4.3) |
| H-Bond Acceptors | 9 | 8 |
| H-Bond Donors | 0 | 0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
